molecular formula C14H20N2O5S B5740893 N-cyclopropyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide

N-cyclopropyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5740893
M. Wt: 328.39 g/mol
InChI Key: NLPFKIZUCPUQSJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclopropyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is 328.10929292 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has demonstrated significant osteoclast inhibitory activity. Specific derivatives of PMSA, such as N-2-(3-acetylphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl] glycinamide (PMSA-3-Ac), and N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl), were found to be effective in reducing osteoclast differentiation and activity. These compounds were shown to inhibit key signaling pathways in early osteoclastogenesis, suggesting their potential as therapeutic agents for conditions like postmenopausal osteoporosis (Cho et al., 2020).

Synthetic Applications in Organic Chemistry

The compound has been utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. Specifically, N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and its derivatives have been developed for the convenient synthesis of these frameworks. This method involves a series of reactions, including N-benzylation and addition of arylmagnesium halide, demonstrating the compound's utility in the field of organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).

Potential in Cancer Treatment and VEGFR-2 Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, which included the use of N1-cyclopropyl-N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide. These compounds were evaluated for their anticancer activity and found to be effective in inhibiting VEGFR-2, a key factor in tumor angiogenesis and growth. This research highlights the compound's potential application in developing new anticancer drugs (Ghorab et al., 2016).

Enzyme Inhibition in Biochemical Pathways

The compound has been shown to play a role in enzyme inhibition. For instance, its derivatives have been involved in the inhibition of glycinamide ribotide transformylase, a key enzyme in the purine biosynthesis pathway. This indicates its potential application in studying and manipulating biochemical pathways, particularly in the context of nucleotide synthesis and metabolism (Dev & Harvey, 1978).

Use in Organic Synthesis and Chemical Transformations

The compound has been employed in various organic synthesis and chemical transformation processes. For example, its use in the cyclopropanation of chiral vinyl sulfoxides and the synthesis of constrained analogs of pharmacologically relevant compounds illustrates its versatility in organic chemistry (Midura & Mikołajczyk, 2002).

Properties

IUPAC Name

N-cyclopropyl-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-20-11-6-7-13(21-2)12(8-11)16(22(3,18)19)9-14(17)15-10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPFKIZUCPUQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.